molecular formula C22H21N3O3S2 B2956259 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 941997-86-0

2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2956259
CAS No.: 941997-86-0
M. Wt: 439.55
InChI Key: PIKVOVYFKLCGFA-UHFFFAOYSA-N
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Description

2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS: 941892-27-9) is a thiazole-based acetamide derivative featuring an indolin-1-yl moiety linked via a thioether bridge. Its molecular formula is C₂₃H₂₃N₃O₃S₂, with a molecular weight of 453.6 g/mol . The compound’s structure includes a thiazole ring substituted with a 2-(indolin-1-yl)-2-oxoethyl group at the 4-position and a thioacetamide chain connected to a 3-methoxyphenyl group.

Properties

IUPAC Name

2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-28-18-7-4-6-16(11-18)23-20(26)14-30-22-24-17(13-29-22)12-21(27)25-10-9-15-5-2-3-8-19(15)25/h2-8,11,13H,9-10,12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKVOVYFKLCGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound notable for its complex structure, which includes indole and thiazole moieties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O3S2C_{22}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of approximately 439.55 g/mol. Key structural features include:

  • Indolin moiety : Imparts unique reactivity and biological interactions.
  • Thiazole ring : Known for diverse biological activities.
  • Acetamide group : Enhances solubility and biological activity.

The biological activity of 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis or causing cell cycle arrest through enzyme inhibition or receptor modulation.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : It could interact with specific receptors, altering signaling pathways related to cell growth and survival.

Biological Activity Studies

Research has indicated that compounds with similar structures often demonstrate significant biological activities, including:

Activity TypeObservationsReference
Anticancer Induces apoptosis in cancer cell lines (e.g., HeLa)
Anti-inflammatory Inhibits COX enzymes, reducing inflammation
Antimicrobial Potential activity against various pathogens

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of similar thiazole derivatives against several cancer cell lines, revealing IC50 values indicating significant antiproliferative effects compared to standard chemotherapeutics like irinotecan .
  • Anti-inflammatory Effects : In vitro assays demonstrated that derivatives of thiazole compounds exhibited better inhibition of COX enzymes than traditional anti-inflammatory drugs, suggesting potential for development as non-toxic anticarcinogens .

Synthesis and Derivatives

The synthesis of 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step processes that can be optimized for yield and purity. The versatility in synthesis allows for the generation of various derivatives, which can be screened for enhanced biological activities.

Synthesis Overview:

  • Formation of Thiazole Ring : Reaction between appropriate thioamide and aldehyde derivatives.
  • Indoline Integration : Introduction of indoline moiety through cyclization reactions.
  • Final Acetamide Formation : Coupling with acetic anhydride or similar reagents.

Scientific Research Applications

The compound 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with an indolin moiety, a thiazole ring, and an acetamide structure. These functional groups suggest applications in medicinal chemistry due to their potential biological activity. The compound's structure indicates it may interact with biological targets, making it a candidate for drug development research.

Potential Applications

Interaction studies are essential to understanding how this compound affects biological systems. Potential areas of investigation include elucidating the pharmacodynamics and pharmacokinetics of the compound.

Structural Analogues

Several compounds share structural similarities with 2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide:

  • N-(5-[2-(indolin-1-yl)-2-oxoethyl]sulfanyl-thiazol-2-yl)-acetamide Contains indoline and thiazole, and has anticancer and antimicrobial biological activity.
  • 3,5-bis(indolyl)-1,2,4-thiadiazoles Contains indole and thiadiazole, and has antiproliferative biological activity.
  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide Contains thiazole and benzamide, and has antimicrobial biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Molecular Weight :

  • The target compound’s indolin group contributes to its higher molecular weight (453.6 g/mol) compared to coumarin-based analogs (e.g., 408.20 g/mol in ).
  • Piperazine-containing derivatives (e.g., Compound 13 ) exhibit lower molecular weights due to the absence of the indoline ring.

Melting Points :

  • Piperazine derivatives (e.g., Compound 13: 289–290°C ) generally exhibit higher melting points than coumarin-linked compounds (e.g., Compound 10: 228–232°C ), likely due to stronger intermolecular interactions from polar piperazine groups.

Functional Group Diversity: The 3-methoxyphenyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 4-chlorophenyl in ).

Q & A

Q. Methodological Answer :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in thioether formation but may require rigorous drying to avoid side reactions. Ethanol/acetone mixtures balance solubility and reaction control .
  • Catalysts : K₂CO₃ or NaHCO₃ improves thiol-acetamide coupling efficiency, while anhydrous AlCl₃ facilitates indolinone ring closure .
  • Yield Optimization : Trials with show yields ranging from 68% (methanol/acetone) to 91% (DMF/K₂CO₃). Purity is maximized via recrystallization in ethanol or dichloromethane .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR identifies substituent positions (e.g., indolinyl protons at δ 1.8–2.5 ppm, thiazole protons at δ 6.5–7.0 ppm). 13C^{13}C-NMR confirms carbonyl (δ ~170 ppm) and thioether (δ ~40 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z ~450–500).
  • X-ray Crystallography : Resolves stereochemistry, as seen in analogous thiazole-acetamide structures (e.g., dihedral angles between thiazole and phenyl groups ~79.7°) .

Advanced: How can computational modeling resolve contradictions in bioactivity data for this compound?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., acetylcholinesterase or COX-1/2). highlights docking poses where substituents (e.g., methoxyphenyl) occupy hydrophobic pockets, explaining variable IC₅₀ values .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. For example, fluorine substituents in analogous compounds improve binding via halogen bonding .
  • SAR Analysis : Correlate electron-withdrawing groups (e.g., nitro, bromo) with enhanced activity, resolving discrepancies in in vitro vs. in vivo assays .

Basic: What are the common stability issues during storage, and how are they mitigated?

Q. Methodological Answer :

  • Degradation Pathways : Hydrolysis of the acetamide group in humid conditions or oxidation of thioether linkages.
  • Stabilization : Store at –20°C under inert gas (N₂/Ar). Use amber vials to prevent photodegradation. Purity >95% (HPLC) minimizes catalytic decomposition .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Q. Methodological Answer :

  • Core Modifications : Replace the 3-methoxyphenyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to enhance target affinity, as seen in COX-2 inhibitors (IC₅₀ reduced from 12 µM to 4.5 µM) .
  • Side Chain Engineering : Introduce sulfonamide or piperazine groups (e.g., as in ) to improve solubility and blood-brain barrier penetration .
  • Validation : Test derivatives in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) and compare with computational predictions .

Basic: How are contradictions in cytotoxicity data across cell lines addressed?

Q. Methodological Answer :

  • Dose-Response Profiling : Perform MTT assays at multiple concentrations (1–100 µM) to identify LC₅₀ variability (e.g., HeLa vs. MCF-7 cells) .
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake).
  • Control Experiments : Compare with structurally similar compounds (e.g., ’s quinazolinones) to isolate substituent-specific effects .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Q. Methodological Answer :

  • Gene Knockdown : Use siRNA to silence putative targets (e.g., Bcl-2 for apoptosis studies) and observe rescue effects .
  • Proteomics : Perform LC-MS/MS to identify binding partners in pull-down assays.
  • In Vivo Models : Test in zebrafish xenografts or murine models, monitoring pharmacokinetics (Cmax, t₁/₂) via LC-MS .

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